Cas no 209542-49-4 (m-PEG2-CH2CH2COOH)

m-PEG2-CH2CH2COOH is a polyethylene glycol (PEG)-based carboxylic acid derivative, featuring a short PEG spacer (2 ethylene glycol units) and a terminal carboxyl group. This compound is widely used in bioconjugation and linker chemistry due to its hydrophilic PEG moiety, which enhances solubility and reduces immunogenicity in biological systems. The carboxylic acid group allows for efficient coupling with amines or other functional groups via standard activation methods (e.g., EDC/NHS). Its compact structure makes it suitable for applications requiring minimal steric hindrance while retaining PEG’s beneficial properties. Commonly employed in drug delivery, surface modification, and protein PEGylation, it offers improved stability and biocompatibility in aqueous and physiological environments.
m-PEG2-CH2CH2COOH structure
m-PEG2-CH2CH2COOH structure
商品名:m-PEG2-CH2CH2COOH
CAS番号:209542-49-4
MF:C8H16O5
メガワット:192.2096
MDL:MFCD20646047
CID:2357621
PubChem ID:18357715

m-PEG2-CH2CH2COOH 化学的及び物理的性質

名前と識別子

    • mPEG2-CH2COOH
    • 3-[2-(2-methoxyethoxy)ethoxy]propanoic acid
    • m-PEG3-acid
    • 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid
    • mPEG2-CH2CH2COOH
    • BIPG1542
    • HFCYTEWOPOCEBG-UHFFFAOYSA-N
    • AK497991
    • 3-[2-(2-methoxyethoxy)ethoxy]propionic acid
    • 3-[2-(2-methoxy-ethoxy)-ethoxy]-propionic acid
    • Propanoic acid, 3-[2-(2-methoxyethoxy)ethoxy]-
    • m-PEG2-CH2CH2COOH
    • AS-55076
    • BP-20981
    • CS-0036728
    • 3-(2-(2-Methoxyethoxy)ethoxy)propanoicacid
    • m-PEG3-COOH
    • SY036261
    • 209542-49-4
    • SCHEMBL916775
    • DB-136116
    • A1-04427
    • MFCD20646047
    • C8H16O5
    • ZB0969
    • mPEG2-COOH
    • AKOS027439388
    • W13677
    • HY-W043725
    • MDL: MFCD20646047
    • インチ: 1S/C8H16O5/c1-11-4-5-13-7-6-12-3-2-8(9)10/h2-7H2,1H3,(H,9,10)
    • InChIKey: HFCYTEWOPOCEBG-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])C([H])([H])C(=O)O[H])C([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 192.09977361 g/mol
  • どういたいしつりょう: 192.09977361 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 9
  • 複雑さ: 126
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.7
  • ぶんしりょう: 192.21
  • トポロジー分子極性表面積: 65

m-PEG2-CH2CH2COOH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-20981-5g
m-PEG2-CH2CH2COOH
209542-49-4 98%
5g
10687.0CNY 2021-07-14
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M898554-250mg
3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid
209542-49-4 97%
250mg
¥665.10 2022-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X24085-250mg
3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid
209542-49-4 97%
250mg
¥135.0 2024-07-18
TRC
P420490-50mg
M-PEG3-Acid
209542-49-4
50mg
$ 185.00 2022-06-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M898554-100mg
3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid
209542-49-4 97%
100mg
¥415.80 2022-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
CP-1067-100mg
m-PEG2-CH2CH2COOH
209542-49-4
100mg
1140.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-20981-1g
m-PEG2-CH2CH2COOH
209542-49-4 98%
1g
4132.0CNY 2021-07-14
TRC
P420490-100mg
M-PEG3-Acid
209542-49-4
100mg
$ 275.00 2022-06-03
abcr
AB489129-1 g
3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid; .
209542-49-4
1g
€336.70 2023-04-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
CP-1067-1g
m-PEG2-CH2CH2COOH
209542-49-4
1g
3562CNY 2021-05-07

m-PEG2-CH2CH2COOH 関連文献

m-PEG2-CH2CH2COOHに関する追加情報

Introduction to m-PEG2-CH2CH2COOH (CAS No. 209542-49-4)

m-PEG2-CH2CH2COOH (CAS No. 209542-49-4) is a versatile and widely studied compound in the field of chemical and biological sciences. This compound, also known as methoxy poly(ethylene glycol) diacid, is a derivative of poly(ethylene glycol) (PEG) with a carboxylic acid functional group at one end. The unique properties of m-PEG2-CH2CH2COOH make it an essential component in various applications, including drug delivery systems, surface modifications, and bioconjugation reactions.

The structure of m-PEG2-CH2CH2COOH consists of a methoxy group (OCH3) at one end, a PEG chain, and a carboxylic acid group (COOH) at the other end. The PEG chain provides the compound with excellent water solubility and biocompatibility, while the carboxylic acid group offers reactive sites for chemical modifications. These properties make m-PEG2-CH2CH2COOH an ideal candidate for conjugation with biomolecules such as proteins, peptides, and nucleic acids.

In recent years, significant advancements have been made in the use of m-PEG2-CH2CH2COOH for drug delivery applications. One of the key areas of research is the development of PEGylated nanoparticles for targeted drug delivery. PEGylation involves the covalent attachment of PEG chains to therapeutic agents or carrier materials, which can enhance their stability, solubility, and circulation time in the bloodstream. This approach has shown promise in improving the efficacy and reducing the toxicity of various drugs.

A study published in the Journal of Controlled Release highlighted the use of m-PEG2-CH2CH2COOH-based nanoparticles for the delivery of anticancer drugs. The researchers demonstrated that these nanoparticles could effectively encapsulate and release the drug in a controlled manner, leading to enhanced therapeutic effects and reduced side effects compared to conventional formulations. The carboxylic acid groups on m-PEG2-CH2CH2COOH played a crucial role in stabilizing the nanoparticles and facilitating their interaction with target cells.

Beyond drug delivery, m-PEG2-CH2CH2COOH has also found applications in surface modification and bioconjugation. In surface modification, this compound can be used to functionalize surfaces with PEG layers, which can reduce protein adsorption and improve biocompatibility. This is particularly useful in the development of medical devices and implants. For example, a study published in Biomaterials showed that surfaces modified with m-PEG2-CH2CH2COOH exhibited significantly reduced protein adsorption compared to unmodified surfaces.

In bioconjugation reactions, the carboxylic acid groups on m-PEG2-CH2CH2COOH can be activated using coupling agents such as N-hydroxysuccinimide (NHS) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). This activation allows for the formation of stable amide bonds between the carboxylic acid groups and primary amine groups on biomolecules. This approach has been widely used to conjugate therapeutic proteins and peptides to PEG chains, improving their pharmacokinetic properties and reducing immunogenicity.

The versatility of m-PEG2-CH2CH2COOH extends to its use in diagnostic applications as well. For instance, it can be conjugated to imaging agents such as fluorescent dyes or magnetic resonance imaging (MRI) contrast agents to create targeted imaging probes. A study published in Bioconjugate Chemistry demonstrated that PEGylated imaging probes prepared using m-PEG2-CH2CH2COOH exhibited enhanced stability and targeting efficiency compared to non-functionalized probes.

In conclusion, m-PEG2-CH2CH2COOH (CAS No. 209542-49-4) is a highly valuable compound with a wide range of applications in chemical and biological sciences. Its unique combination of water solubility, biocompatibility, and reactive functional groups makes it an ideal candidate for drug delivery systems, surface modifications, bioconjugation reactions, and diagnostic applications. Ongoing research continues to explore new ways to leverage the properties of this compound to advance various fields of science and technology.

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